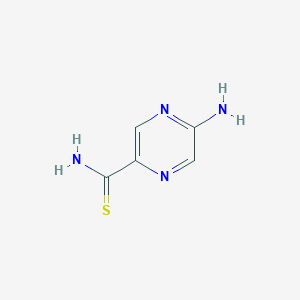

5-Aminopyrazine-2-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Aminopyrazine-2-carbothioamide: is a versatile small molecule with the molecular formula C5H6N4S and a molecular weight of 154.2 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features an amino group at the 5-position and a carbothioamide group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrazine-2-carbothioamide typically involves the reaction of 5-aminopyrazine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, and requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Aminopyrazine-2-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted pyrazine derivatives.

Applications De Recherche Scientifique

Antimycobacterial Activity

5-Aminopyrazine-2-carbothioamide has been investigated for its potential as an antimycobacterial agent, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research indicates that derivatives of this compound exhibit promising activity against various strains of mycobacteria.

- Study Findings : A study identified several derivatives with micromolar minimum inhibitory concentrations (MIC) against M. tuberculosis H37Ra, demonstrating low cytotoxicity in human liver cell lines (HepG2) . For instance, one derivative showed an MIC of 3.91 µg/mL, indicating strong potential for further development as a therapeutic agent.

- Mechanism of Action : The mechanism by which these compounds exert their antimycobacterial effects involves disruption of the bacterial cell wall synthesis and interference with metabolic pathways critical for mycobacterial survival .

Anticancer Applications

The structural characteristics of 5-aminopyrazine derivatives have led to their exploration in cancer therapy. These compounds are being studied for their ability to inhibit specific kinases involved in cancer cell proliferation.

- Inhibition of Kinases : Certain derivatives have been shown to inhibit Syk kinase, which plays a crucial role in various cancers. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Case Studies : In vitro studies demonstrated that specific analogs of this compound exhibited significant antiproliferative effects on leukemia cells, comparable to established anticancer drugs like dasatinib . This suggests a viable pathway for developing new cancer therapies based on this compound.

Treatment for Parasitic Infections

Recent research has also highlighted the potential use of 5-aminopyrazine derivatives in treating parasitic infections, particularly those caused by Cryptosporidium parvum, which is responsible for severe gastrointestinal diseases.

- Efficacy Against Cryptosporidiosis : Selective inhibitors derived from the 5-aminopyrazine scaffold have shown effectiveness in both in vitro and in vivo models against C. parvum. For instance, one compound demonstrated significant efficacy at a dosage of 8 mg/kg without observable toxicity .

- Safety Profile : The safety profile of these compounds is critical, especially for vulnerable populations such as malnourished children and immunocompromised individuals. Ongoing studies aim to refine these compounds to maximize efficacy while minimizing potential side effects .

Summary Table of Biological Activities

Mécanisme D'action

The mechanism of action of 5-Aminopyrazine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the carbothioamide moiety play crucial roles in binding to these targets, often through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 5-Aminopyrazine-2-carbonitrile

- 5-Aminopyrazine-2-carboxamide

- 5-Aminopyrazine-2-carboxylic acid

Comparison: 5-Aminopyrazine-2-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The carbothioamide group can engage in specific interactions that are not possible with other functional groups, making it a valuable compound in various applications .

Activité Biologique

5-Aminopyrazine-2-carbothioamide is a compound of considerable interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-aminopyrazine with carbon disulfide followed by hydrolysis. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly its antimicrobial and antiviral properties. Below is a summary of key findings from recent studies:

The mechanism of action for compounds related to 5-aminopyrazine derivatives often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways. For instance, studies indicate that the pyrazine moiety may inhibit essential enzymes in mycobacterial metabolism, leading to cell death.

- Inhibition of Fatty Acid Synthase : Some derivatives inhibit fatty acid synthase I, crucial for mycolic acid biosynthesis in Mycobacterium species .

- Disruption of Membrane Potential : The accumulation of active metabolites can lead to the collapse of membrane potential in bacteria, enhancing their susceptibility to treatment .

Case Study 1: Anti-Infective Evaluation

A study synthesized a series of novel 5-amino-N-phenylpyrazine-2-carboxamides, evaluating their anti-infective properties against various mycobacterial strains. The results indicated that while some compounds displayed moderate antibacterial activity against Staphylococcus aureus, none were effective against mycobacterial strains at concentrations up to 100 µg/mL .

Case Study 2: Antiviral Activity

Another research effort focused on the antiviral efficacy of certain pyrazine derivatives against influenza A viruses. The study found that specific modifications to the pyrazine structure led to enhanced antiviral activity, suggesting potential pathways for drug development targeting viral infections .

Propriétés

IUPAC Name |

5-aminopyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,6,9)(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBFGXVSJLDNJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339896-26-2 |

Source

|

| Record name | 5-aminopyrazine-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.